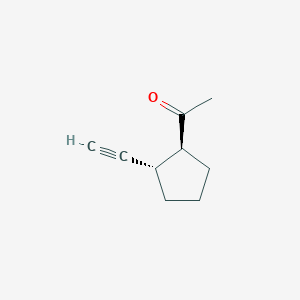
Ethanone,1-(2-ethynylcyclopentyl)-,trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone,1-(2-ethynylcyclopentyl)-,trans-, also known as ECPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECPT is a cyclopentyl derivative of ketone, which has been found to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethanone,1-(2-ethynylcyclopentyl)-,trans- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. Furthermore, Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been found to exhibit a variety of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Studies have shown that Ethanone,1-(2-ethynylcyclopentyl)-,trans- can induce apoptosis, or programmed cell death, in cancer cells. Ethanone,1-(2-ethynylcyclopentyl)-,trans- has also been found to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases. Furthermore, Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethanone,1-(2-ethynylcyclopentyl)-,trans- in lab experiments is its high potency and specificity. Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been found to exhibit a high degree of selectivity for its target enzymes and signaling pathways, which makes it a valuable tool for studying these pathways. However, one limitation of using Ethanone,1-(2-ethynylcyclopentyl)-,trans- in lab experiments is its potential toxicity. Studies have shown that Ethanone,1-(2-ethynylcyclopentyl)-,trans- can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ethanone,1-(2-ethynylcyclopentyl)-,trans-. One area of research is the development of novel Ethanone,1-(2-ethynylcyclopentyl)-,trans- derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of Ethanone,1-(2-ethynylcyclopentyl)-,trans- in other diseases, such as diabetes and cardiovascular disease. Furthermore, the elucidation of the mechanism of action of Ethanone,1-(2-ethynylcyclopentyl)-,trans- and its downstream signaling pathways may provide insights into the development of new therapeutics for various diseases.
Métodos De Síntesis
The synthesis of Ethanone,1-(2-ethynylcyclopentyl)-,trans- involves a multi-step process, including the preparation of the starting material, the reaction of the starting material with various reagents, and the purification of the final product. The starting material for the synthesis of Ethanone,1-(2-ethynylcyclopentyl)-,trans- is 2-ethynylcyclopentanone, which is reacted with sodium hydride and ethyl iodide to form the intermediate product. The intermediate product is then reacted with acetic anhydride to yield Ethanone,1-(2-ethynylcyclopentyl)-,trans-.
Aplicaciones Científicas De Investigación
Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that Ethanone,1-(2-ethynylcyclopentyl)-,trans- has anti-cancer properties and can inhibit the growth of cancer cells. Ethanone,1-(2-ethynylcyclopentyl)-,trans- has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been shown to have anti-inflammatory effects and can reduce inflammation in the brain, which is associated with Parkinson's disease.
Propiedades
IUPAC Name |
1-[(1S,2S)-2-ethynylcyclopentyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-6-9(8)7(2)10/h1,8-9H,4-6H2,2H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVCGZWYHYJZTB-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC[C@@H]1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

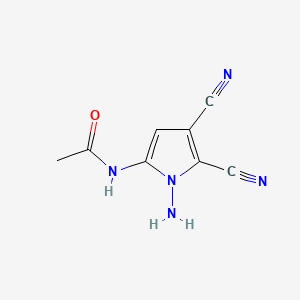


![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)
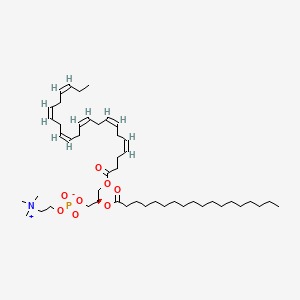
![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)
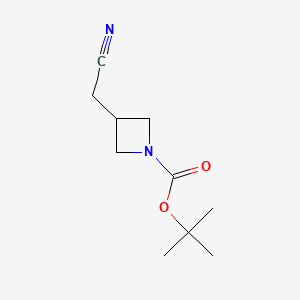
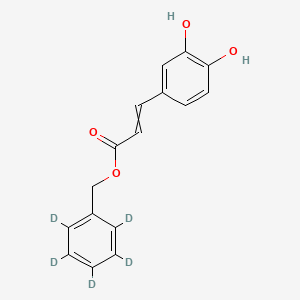
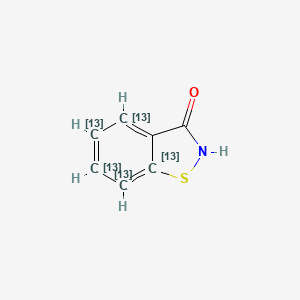
![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)